Nonivamid

Übersicht

Beschreibung

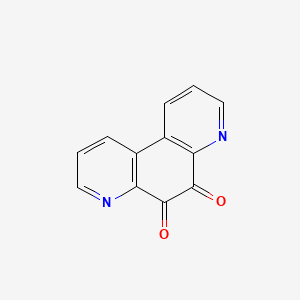

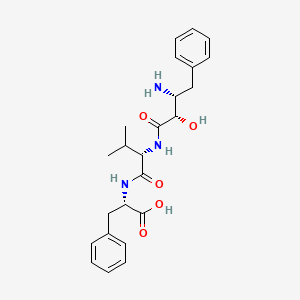

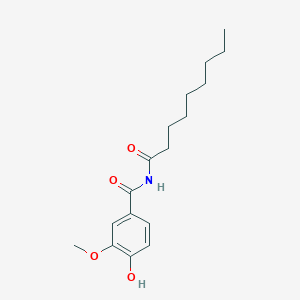

Nonivamid, auch bekannt als Pelargonsäure-Vanillylamid oder PAVA, ist eine organische Verbindung und ein Capsaicinoid. Es ist ein Amid aus Pelargonsäure (n-Nonansäure) und Vanillylamin. This compound kommt natürlicherweise in Chilischoten vor, wird aber üblicherweise synthetisch hergestellt. Es ist hitzebeständiger als Capsaicin und wird als Lebensmittelzusatzstoff verwendet, um Gewürzen, Aromen und Gewürzmischungen Schärfe zu verleihen. Zusätzlich wird es in der Süßwarenindustrie verwendet, um ein heißes Gefühl zu erzeugen, und in der pharmazeutischen Industrie als günstigere Alternative zu Capsaicin .

Wissenschaftliche Forschungsanwendungen

Nonivamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung für die Untersuchung von Capsaicinoiden und deren chemischen Eigenschaften verwendet.

Biologie: Es wird verwendet, um die biologischen Wirkungen von Capsaicinoiden zu untersuchen, einschließlich ihrer Wechselwirkungen mit Rezeptoren und zellulären Signalwegen.

Medizin: this compound wird wegen seiner potenziellen therapeutischen Anwendungen untersucht, z. B. wegen seiner entzündungshemmenden Eigenschaften und seiner Verwendung bei der Schmerzbehandlung.

Industrie: this compound wird in der Lebensmittelindustrie als Aromastoff und in der pharmazeutischen Industrie als Wirkstoff in topischen Analgetika verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Agonist des transienten Rezeptorpotential-Kationenkanals der Unterfamilie V, Mitglied 1 (TRPV1), wirkt. Dieser Rezeptor wird durch Wärme und Capsaicinoiden aktiviert, was zu einem Wärme- und Schmerzempfinden führt. Die Aktivierung von TRPV1 durch this compound führt zur Freisetzung verschiedener Neurotransmitter und Entzündungsmediatoren, die zu seinen biologischen Wirkungen beitragen .

Ähnliche Verbindungen:

Capsaicin: Das bekannteste Capsaicinoid, Capsaicin, hat eine ähnliche Struktur wie this compound, unterscheidet sich aber in der Fettsäure-Einheit der Seitenkette.

Dihydrocapsaicin: Ein weiteres Capsaicinoid mit einer Struktur, die Capsaicin und this compound ähnelt, aber mit einer gesättigten Fettsäurekette.

Nordihydrocapsaicin: Ein Capsaicinoid mit einer kürzeren Fettsäurekette im Vergleich zu Capsaicin und this compound.

Einzigartigkeit von this compound: this compound ist aufgrund seiner höheren Hitzebeständigkeit im Vergleich zu Capsaicin einzigartig, wodurch es für bestimmte industrielle Anwendungen besser geeignet ist. Zusätzlich macht seine geringere Synthese-Kosten im Vergleich zu natürlichem Capsaicin es zu einer attraktiven Alternative für verschiedene Anwendungen .

Wirkmechanismus

Target of Action

Nonivamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid . It primarily targets the VR1 (vanilloid/TRPV1 receptor) . This receptor is a type of transient receptor potential cation channel subfamily V member 1 .

Mode of Action

Nonivamide acts as an agonist of the VR1 receptor . This means it binds to this receptor and activates it, leading to a physiological response. The activation of the VR1 receptor by Nonivamide has been shown to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death .

Biochemical Pathways

The activation of the VR1 receptor by Nonivamide leads to a cascade of biochemical reactions. These reactions involve the release of Ca2+ from the endoplasmic reticulum, which can lead to ER stress and ultimately cell death . This pathway is significant in the sensation of pain and heat, and it is also involved in the regulation of body temperature .

Pharmacokinetics

It is known that nonivamide is used as a topical analgesic and is also used as a flavoring ingredient . It is naturally found in chili peppers but is commonly manufactured synthetically . It is more heat-stable than capsaicin .

Result of Action

The activation of the VR1 receptor by Nonivamide leads to a variety of cellular and molecular effects. These include the release of Ca2+ from the endoplasmic reticulum, ER stress, and cell death . These effects contribute to Nonivamide’s role as a topical analgesic .

Action Environment

The action of Nonivamide can be influenced by various environmental factors. For example, its heat stability allows it to retain its effectiveness even in high-temperature environments . Additionally, its synthetic production allows for its use in a variety of settings, including as a flavoring ingredient and as a topical analgesic .

Biochemische Analyse

Biochemical Properties

Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers . It provides short-acting irritant and algesic properties . Nonivamide has been found to have strong anti-inflammatory properties .

Cellular Effects

Nonivamide has been shown to have various effects on cells. For instance, it has been demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death . In HepG2 cells, nonivamide reduced glucose uptake by 18.7% and 25.8% after a 24-hour incubation . It also decreased fatty acid uptake and diminished the energy charge potential .

Molecular Mechanism

Nonivamide is an agonist of the VR1 (vanilloid/TRPV1 receptor) . It stimulates sensitive chemoreceptors of the skin and by reflex, causes hyperemia and a local increase in temperature . Nonivamide’s role as a TRPV1 ion channel agonist is consistent with its ability to deter mammals from consuming plants or seeds .

Temporal Effects in Laboratory Settings

In laboratory settings, nonivamide has been observed to have various effects over time. For instance, it was found to cause body temperature decrease, vasodilation, and increased salivation in rats . In a controlled bioreactor setup, a yeast strain expressing CaAT and IpfF produced 10.6 mg L−1 nonivamide .

Dosage Effects in Animal Models

The effects of nonivamide vary with different dosages in animal models. For instance, intravenous injection of nonivamide to rats (10 μg/kg) was found to lead to bradycardia . Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilation, and increased salivation .

Metabolic Pathways

Limited information is available on the metabolic pathways of nonivamide . It is known that nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers .

Transport and Distribution

While specific information on the transport and distribution of nonivamide within cells and tissues is limited, it is known that nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers .

Subcellular Localization

Specific information on the subcellular localization of nonivamide is currently limited. Given its role as a TRPV1 ion channel agonist , it is likely that nonivamide interacts with specific receptors located on the cell membrane.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Nonivamid kann unter Verwendung von Nonansäure und Vanillin als Ausgangsmaterialien synthetisiert werden. Die Synthese beinhaltet reduktive Aminierung und N-Acylierungsreaktionen. Die chemische Struktur der Zielverbindung wird durch Techniken wie H NMR und MS bestätigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch einen Fermentationsprozess unter Verwendung gentechnisch veränderter Mikroorganismen hergestellt. Saccharomyces cerevisiae, eine Hefesorte, wird gentechnisch so verändert, dass sie Amid-bildende N-Acyltransferase- und CoA-Ligase-Enzymkascaden überexprimiert. Dieses Verfahren ermöglicht die Produktion von this compound aus supplementiertem Vanillylamin und Nonansäure .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nonivamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern und möglicherweise seine biologische Aktivität verändern.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate von this compound liefern, während die Reduktion reduzierte Formen mit veränderten funktionellen Gruppen produzieren kann.

Vergleich Mit ähnlichen Verbindungen

Capsaicin: The most well-known capsaicinoid, capsaicin has a similar structure to nonivamide but differs in the fatty acid moiety of the side chain.

Dihydrocapsaicin: Another capsaicinoid with a structure similar to capsaicin and nonivamide, but with a saturated fatty acid chain.

Nordihydrocapsaicin: A capsaicinoid with a shorter fatty acid chain compared to capsaicin and nonivamide.

Uniqueness of Nonivamide: Nonivamide is unique due to its higher heat stability compared to capsaicin, making it more suitable for certain industrial applications. Additionally, its lower cost of synthesis compared to natural capsaicin makes it an attractive alternative for various uses .

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOVYLWUIBMPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034769 | |

| Record name | N-Vanillylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless | |

| Record name | Nonivamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes. | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2444-46-4 | |

| Record name | Nonivamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonivamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NONIVAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vanillylnonanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vanillylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonivamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONIVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S846B891OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.00 to 128.00 °C. @ 760.00 mm Hg | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)